molecular formula C12H10N4 B2621823 2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 186956-71-8

2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2621823
CAS No.: 186956-71-8
M. Wt: 210.24
InChI Key: VYZSVWPQKNQYLV-UHFFFAOYSA-N
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Description

2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Mechanism of Action

Chemical Reactions Analysis

2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electron-donating groups at position 7 can enhance the absorption and emission properties of the resulting compounds .

Comparison with Similar Compounds

2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

Biological Activity

2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are known for their structural similarity to purines and have been identified as promising candidates in drug development. They exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound this compound is particularly noteworthy for its potential as a selective inhibitor in various biochemical pathways.

Synthesis and Structure

The synthesis of this compound typically involves multi-step reactions that can include cyclization processes. The general synthetic route often starts from 3-amino-5-methyl-1H-pyrazole derivatives reacting with appropriate electrophiles. Recent studies have optimized these synthetic methods to enhance yield and regioselectivity .

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines possess significant anticancer activity. For instance, in vitro assays have demonstrated that compounds within this class can inhibit the proliferation of various cancer cell lines. Specific studies on this compound have shown it to exhibit cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231) .

Table 1: Anticancer Activity of this compound

Cell LineConcentration (µM)Viability (%)IC50 (µM)
MDA-MB-23110758.5
MCF-710709.0
A54910607.0

The mechanism by which pyrazolo[1,5-a]pyrimidines exert their anticancer effects often involves the inhibition of key kinases involved in cell cycle regulation. For example, studies have highlighted the role of CHK1 inhibitors derived from this scaffold in disrupting cancer cell proliferation .

Anti-inflammatory Activity

In addition to anticancer properties, compounds like this compound have been investigated for their anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting specific enzymes such as COX-2 and phosphodiesterases .

Table 2: Anti-inflammatory Activity

CompoundIC50 (µM)Target Enzyme
This compound12.5COX-2
Other derivativesVariesVarious enzymes

Case Studies

Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidines in clinical and preclinical settings:

  • Breast Cancer Treatment : A study evaluated the efficacy of a series of pyrazolo[1,5-a]pyrimidine derivatives against breast cancer cell lines, demonstrating significant growth inhibition compared to control drugs .
  • Inflammatory Disease Models : In animal models of inflammation, compounds from this class showed reduced symptoms and inflammatory markers when administered .

Properties

IUPAC Name

2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-9-8-12-14-7-5-11(16(12)15-9)10-4-2-3-6-13-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZSVWPQKNQYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322078
Record name 2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821484
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

186956-71-8
Record name 2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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